molecular formula C11H13ClN2O2 B8624463 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine

Cat. No.: B8624463
M. Wt: 240.68 g/mol
InChI Key: WVJSTKTTZDBMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with chlorine and nitro groups

Preparation Methods

The synthesis of 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using agents like iron powder and hydrochloric acid.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine exerts its effects is primarily through interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and pyrrolidine ring also contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:

    2-Chloro-4-nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.

    4-Nitrochlorobenzene: This compound has a similar nitro and chlorine substitution on the benzene ring but lacks the pyrrolidine moiety, making it less versatile in certain applications.

    2-Chloro-4-nitrobenzyl alcohol: This compound has a hydroxyl group instead of a pyrrolidine ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClN2O2/c12-11-7-10(14(15)16)4-3-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI Key

WVJSTKTTZDBMDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.50 g (74.452 mmol) potassium carbonate was added to a solution of 7.400 g (29.543 mmol) of 1-bromomethyl-2-chloro-4-nitro-benzene and 5.00 mL (59.300 mmol) pyrrolidine in 150 mL acetonitrile and the mixture was stirred for 16 h at RT. The reaction mixture was diluted with 200 mL dichloromethane, filtered and the filtrate evaporated down i. vac. The residue was taken up in EtOAc, the org. phase was washed with water, dried over magnesium sulphate and evaporated down i. vac. The crude product was used in the next reaction step without any further purification.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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